

Spectroscopic Profile of (E)-Osmundacetone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (E)-Osmundacetone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(E)-Osmundacetone**, a naturally occurring phenolic compound with known biological activities. The information presented herein is intended to support research and development efforts in medicinal chemistry, natural product synthesis, and drug discovery.

(E)-Osmundacetone, also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one or 3,4-dihydroxybenzalacetone, possesses a molecular formula of $C_{10}H_{10}O_3$ and a molecular weight of 178.18 g/mol. Its chemical structure features a catechol ring conjugated with an α,β -unsaturated ketone, a pharmacophore that contributes to its antioxidant and other biological properties.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(E)-Osmundacetone**, compiled from available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data of **(E)-Osmundacetone**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2'	7.05	d	1.8
H-5'	6.88	d	8.2
H-6'	6.95	dd	8.2, 1.8
H- α	6.65	d	16.0
H- β	7.50	d	16.0
-COCH ₃	2.35	s	-
-OH (C-3')	~9.0 (broad s)	br s	-
-OH (C-4')	~9.5 (broad s)	br s	-
Solvent: Acetone-d ₆			

Table 2: ¹³C NMR Spectroscopic Data of (E)-Osmundacetone

Carbon	Chemical Shift (δ , ppm)
C-1'	127.5
C-2'	116.0
C-3'	145.8
C-4'	150.5
C-5'	116.5
C-6'	122.0
C=O	198.0
C- α	125.0
C- β	142.0
-COCH ₃	27.5
Solvent: Acetone-d ₆	

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of (E)-Osmundacetone

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400-3200 (broad)	O-H stretching (phenolic)
~3050	C-H stretching (aromatic and vinylic)
~1655	C=O stretching (α,β -unsaturated ketone)
~1600, 1520, 1450	C=C stretching (aromatic and vinylic)
~1280	C-O stretching (phenolic)
~975	C-H bending (trans-vinylic)

Mass Spectrometry (MS)

Table 4: Mass Spectrometric Data of **(E)-Osmundacetone**

Ion	m/z	Relative Intensity
[M] ⁺	178	High
[M-CH ₃] ⁺	163	Moderate
[M-COCH ₃] ⁺	135	Moderate
[C ₇ H ₇ O ₂] ⁺	123	High

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental setup.

NMR Spectroscopy

A sample of **(E)-Osmundacetone** is dissolved in a deuterated solvent, typically acetone-d₆ or DMSO-d₆, to a concentration of approximately 5-10 mg/mL. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, the spectral width is typically set from 0 to 12 ppm, and for ¹³C NMR, from 0 to 220 ppm. Chemical shifts are referenced to the residual solvent peak. Standard pulse sequences are used for acquiring 1D spectra.

IR Spectroscopy

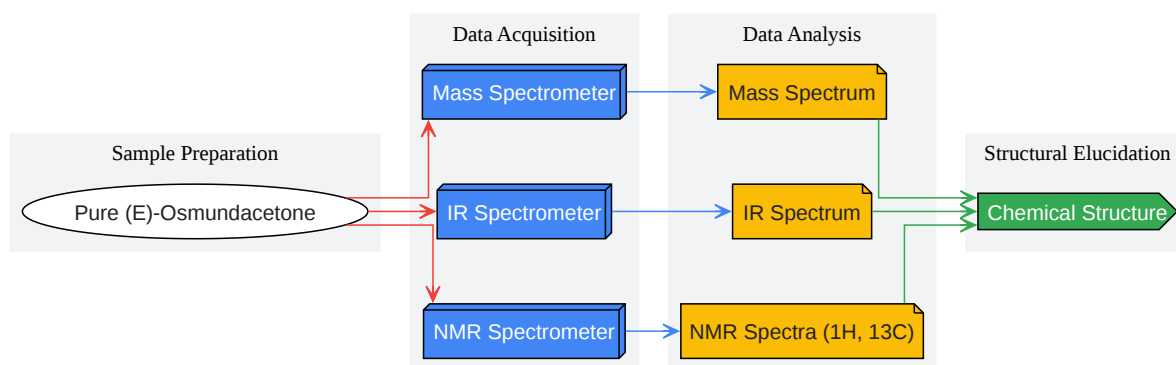
The IR spectrum of **(E)-Osmundacetone** can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used by placing the solid sample directly on the ATR crystal. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectral data for **(E)-Osmundacetone** is typically acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged molecular ions and fragment ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Data Visualization

To illustrate the general workflow for obtaining and analyzing spectroscopic data for a natural product like **(E)-Osmundacetone**, the following diagram is provided.



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Caption: General workflow for spectroscopic analysis of a natural product.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com